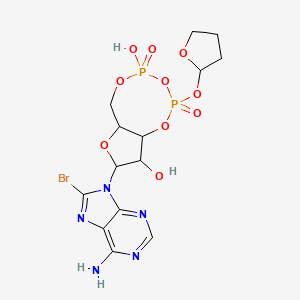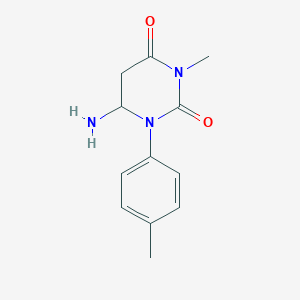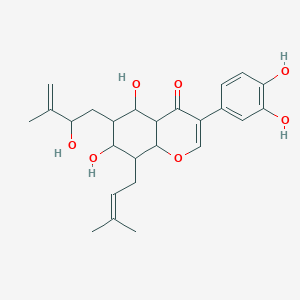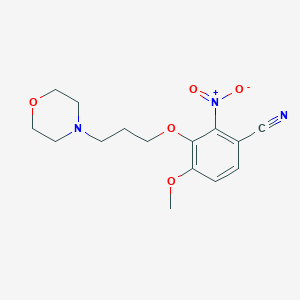![molecular formula C15H11ClN4O3S B12339716 Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-](/img/structure/B12339716.png)
Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The tetrazole derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to introduce the sulfonyl group.
Coupling with Chlorophenyl Ethanone: The final step involves coupling the sulfonylated tetrazole with 3-chlorophenyl ethanone under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives of the aromatic rings.
科学研究应用
Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group and tetrazole moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone: Shares the tetrazole and ethanone moieties but lacks the sulfonyl group.
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: Contains the tetrazole ring but differs in the presence of dithiocarbonate groups.
Di(1H-tetrazol-5-yl)methanone oxime: Features the tetrazole ring but has different functional groups attached.
Uniqueness
Ethanone, 1-(3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the tetrazole ring allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
属性
分子式 |
C15H11ClN4O3S |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfonylethanone |
InChI |
InChI=1S/C15H11ClN4O3S/c16-12-6-4-5-11(9-12)14(21)10-24(22,23)15-17-18-19-20(15)13-7-2-1-3-8-13/h1-9H,10H2 |
InChI 键 |
FYKLQYJJBZYDIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(Butylamino)-3-[(2-methyl-1h-indol-4-yl)oxy]propan-2-yl benzoate](/img/structure/B12339693.png)
![1-Pyrrolidinecarboxylic acid, 3-hydroxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12339696.png)


